molecular formula C14H21NOS B5030542 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine

4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine

Cat. No. B5030542
M. Wt: 251.39 g/mol
InChI Key: DHGNIASBJAVDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine, also known as MPTP, is a synthetic chemical compound that has been widely used in scientific research due to its ability to induce Parkinson's disease-like symptoms in laboratory animals. MPTP is a toxic compound that was initially discovered as a contaminant in a batch of illicit drugs, leading to a Parkinson's disease epidemic in the 1980s. Since then, MPTP has been extensively studied to understand the mechanisms of Parkinson's disease and to develop new treatments.

Mechanism of Action

4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine is metabolized in the brain to a toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopamine-producing neurons in the substantia nigra. MPP+ is taken up by dopamine transporters on the surface of neurons and accumulates in the mitochondria, where it disrupts the electron transport chain and leads to oxidative stress and cell death. The selective toxicity of 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine to dopamine-producing neurons in the substantia nigra is due to the high expression of the dopamine transporter in these neurons.
Biochemical and Physiological Effects:
4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine induces a range of biochemical and physiological effects in laboratory animals that are similar to those observed in Parkinson's disease patients. These effects include the selective destruction of dopamine-producing neurons in the substantia nigra, a decrease in dopamine levels in the striatum, and the formation of Lewy bodies, which are abnormal protein aggregates that are characteristic of Parkinson's disease. 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine also induces motor deficits, such as bradykinesia, rigidity, and tremors, which are similar to the symptoms observed in Parkinson's disease patients.

Advantages and Limitations for Lab Experiments

4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine has several advantages and limitations for lab experiments. One advantage is that it induces Parkinson's disease-like symptoms in laboratory animals, making it a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments. Another advantage is that 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine is relatively easy to administer and can be delivered through various routes, such as intravenous injection or oral gavage. However, 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine also has several limitations, including its toxicity and potential for harm to researchers if proper safety precautions are not taken. 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine should only be used in a laboratory setting by trained professionals who are familiar with its handling and disposal.

Future Directions

There are several future directions for research on 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine and Parkinson's disease. One direction is to develop new treatments that target the underlying mechanisms of Parkinson's disease, such as oxidative stress and mitochondrial dysfunction. Another direction is to identify new biomarkers for Parkinson's disease that can be used for early diagnosis and monitoring of disease progression. Additionally, researchers can use 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine to study the effects of environmental toxins and genetic mutations on the development of Parkinson's disease. Overall, 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine remains a valuable tool for understanding Parkinson's disease and developing new treatments, and future research will continue to build on its legacy.

Synthesis Methods

4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine can be synthesized through several methods, including the reaction of 4-methylpiperidine with 5-propyl-3-thienylcarboxylic acid chloride in the presence of a base, or the reaction of 4-methylpiperidine with 5-propyl-3-thienylcarboxylic acid anhydride in the presence of a catalyst. The synthesis of 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine requires specialized equipment and should only be performed by trained professionals.

Scientific Research Applications

4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments. 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine induces Parkinson's disease-like symptoms in laboratory animals by selectively destroying dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for motor control. By studying the effects of 4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine on the brain, researchers have been able to gain insights into the underlying mechanisms of Parkinson's disease and to develop new treatments that target these mechanisms.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-3-4-13-9-12(10-17-13)14(16)15-7-5-11(2)6-8-15/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGNIASBJAVDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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